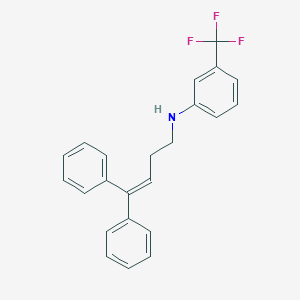![molecular formula C8H13NO5S B12583846 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 204992-21-2](/img/structure/B12583846.png)
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the butane-1-sulfonyl group and the pyrrolidine-2,5-dione moiety contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The sulfonyl group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of pyrrolidine-2,5-dione and butane-1-sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrrolidine-2,5-dione derivatives.
Oxidation Products: Oxidized forms of the compound, potentially with higher oxidation states.
Reduction Products: Reduced forms of the compound, potentially with lower oxidation states.
Applications De Recherche Scientifique
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has been explored for its applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: A structurally related compound with similar reactivity but lacking the butane-1-sulfonyl group.
N-Hydroxysuccinimide (NHS): Another compound with a similar pyrrolidine-2,5-dione core, commonly used in bioconjugation reactions.
Sulfonyl Chlorides: A class of compounds with similar sulfonyl functional groups, used in various chemical synthesis applications.
Uniqueness: 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
204992-21-2 |
|---|---|
Formule moléculaire |
C8H13NO5S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) butane-1-sulfonate |
InChI |
InChI=1S/C8H13NO5S/c1-2-3-6-15(12,13)14-9-7(10)4-5-8(9)11/h2-6H2,1H3 |
Clé InChI |
RQLFLGOKTJUGTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
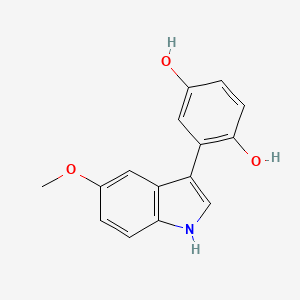
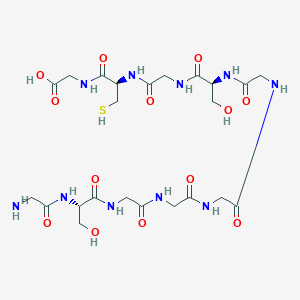
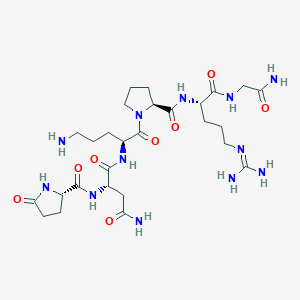
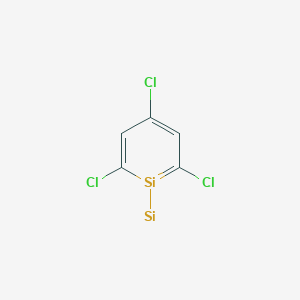
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
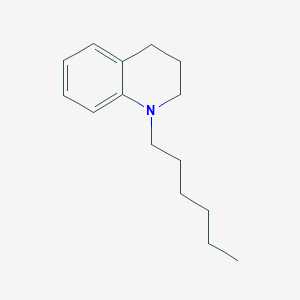
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)

